4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes difluoromethoxy and methoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {[4-(difluoromethoxy)phenyl]methyl}[2-(4-fluorophenyl)ethyl]amine
- 2-(Difluoromethoxy)aniline
Uniqueness
4-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18F2N4O4 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-[[4-(difluoromethoxy)-3-methoxyphenyl]methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18F2N4O4/c1-25-17(18(26)23-10-13-4-3-7-28-13)14(11-24-25)22-9-12-5-6-15(29-19(20)21)16(8-12)27-2/h3-9,11,19H,10H2,1-2H3,(H,23,26) |
InChI Key |
JVGTTXFDTXPGJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=CC(=C(C=C2)OC(F)F)OC)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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